molecular formula C23H34O3 B192163 Pregnenolone acetate CAS No. 1778-02-5

Pregnenolone acetate

Cat. No.: B192163
CAS No.: 1778-02-5
M. Wt: 358.5 g/mol
InChI Key: CRRKVZVYZQXICQ-RJJCNJEVSA-N
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Biochemical Analysis

Biochemical Properties

Pregnenolone acetate is an intermediate in the synthesis of progesterone . It acts as a signaling-specific inhibitor of cannabinoid CB1 receptor, inhibiting the effects of tetrahydrocannabinol (THC) that are mediated by the CB1 receptors .

Cellular Effects

This compound has been reported to reduce wrinkles in elderly women when applied in the form of a 0.5% topical cream . The effects were suggested to be due to improved hydration of the skin . Furthermore, it has been shown to promote neurite extension and accelerate the development of cerebellar granule neurons .

Molecular Mechanism

This compound, as a synthetic pregnane steroid, exerts its effects at the molecular level. It is involved in the biosynthesis of most of the steroid hormones, including the progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . It is biologically active in its own right, acting as a neurosteroid .

Temporal Effects in Laboratory Settings

It is known that this compound has been marketed in France in a topical cream containing 1% this compound for the treatment of premature skin aging but was withdrawn from the market in 1992 .

Dosage Effects in Animal Models

It has been shown that a synthetic pregnenolone analog promotes microtubule dynamics and neural development .

Metabolic Pathways

This compound is an intermediate in the synthesis of progesterone . It is derived from cholesterol and found in steroid hormone-producing tissues . Pregnenolone is the precursor to gonadal steroid hormones and the adrenal corticosteroids .

Transport and Distribution

It is known that pregnenolone and its 3β- sulfate, pregnenolone sulfate, like DHEA, DHEA sulfate, and progesterone, belong to the group of neurosteroids that are found in high concentrations in certain areas of the brain, and are synthesized there .

Subcellular Localization

It is known that pregnenolone is involved in a natural negative feedback loop against CB1 receptor activation in animals .

Chemical Reactions Analysis

Pregnenolone acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form pregnenolone.

    Substitution: this compound can undergo substitution reactions, where the acetate group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, Raney nickel catalyst, and various oxidizing agents . The major products formed from these reactions include pregnenolone and its derivatives .

Scientific Research Applications

Properties

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKVZVYZQXICQ-RJJCNJEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048942
Record name 3beta-Acetoxy-5-pregnene-20-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-02-5
Record name Pregnenolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1778-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pregnenolone acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregnenolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3beta-Acetoxy-5-pregnene-20-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregnenolone acetate
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Record name PREGNENOLONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can pregnenolone acetate be synthesized from readily available starting materials?

A1: Several methods exist for synthesizing this compound. One common approach uses pregnenolone as a starting material [, , , , , ]. Another method involves the multistep synthesis from diosgenin, a plant-based steroid sapogenin []. A novel approach involves a three-step reaction (cracking, oxygen oxidation, rearrangement and elimination) in a 'one-pot' setting, starting with a steroid sapogenin [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C23H34O3, and its molecular weight is 370.52 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Infrared (IR) spectrophotometry can be used to quantify this compound, by measuring optical density at specific absorption peaks []. Additionally, 1H-NMR spectroscopy is widely used to confirm the structure and purity of synthesized this compound [, , ].

Q4: What are the potential applications of this compound in organic synthesis?

A4: this compound serves as a versatile starting material for synthesizing various steroid derivatives. It can be utilized in the synthesis of progesterone [], methylprednisolone [], ganaxalone [], and other steroidal pharmaceuticals [, , ].

Q5: Has this compound demonstrated any antifungal properties in research?

A5: A study reported a case of mycetoma (nocardiosis) successfully treated with this compound after standard therapies failed []. While promising, further clinical investigation is needed to confirm its antifungal efficacy.

Q6: Can this compound be used in the production of androstane-3-ketone-4-alkene-17beta carboxylic acid?

A6: Yes, this compound is used as a starting material in a two-step synthesis of androstane-3-ketone-4-alkene-17beta carboxylic acid. The process involves a bromoform reaction followed by an oxidation reaction [].

Q7: What role does this compound play in the synthesis of methyl 3β-hydroxy-5-androstene-17β-carboxylate?

A7: this compound serves as the starting material for the synthesis of methyl 3β-hydroxy-5-androstene-17β-carboxylate. This crucial intermediate in the production of finasteride and epristeride is synthesized from this compound through a bromoform reaction and esterification [].

Q8: How is this compound utilized in the synthesis of 3-Oxo-4-androstene-17β-carboxylic acid?

A8: this compound is converted to 3-Oxo-4-androstene-17β-carboxylic acid, a key intermediate for finasteride and epristeride, through a three-step process. This process includes a bromoform reaction, Jones oxidation, and rearrangement [].

Q9: Has this compound been explored in nanoparticle preparation?

A9: this compound, along with cholesterol and cholestenolone, has been investigated as a model active pharmaceutical ingredient in nanoparticle preparation using a modified precipitation method. This method shows promise for increasing bioavailability of drugs [].

Q10: What is the role of this compound in the synthesis of methyl spongoate?

A10: Methyl spongoate, a steroid with potent antitumor activities, can be synthesized stereoselectively using this compound as a starting material. This synthesis is significant for its potential in developing new antitumor agents [].

Q11: How is this compound used in the synthesis of 18,20-lactone of 3β-acetoxy-20β-hydroxy-5-pregnene-18-oic acid?

A11: this compound serves as the starting point for synthesizing the 18,20-lactone of 3β-acetoxy-20β-hydroxy-5-pregnene-18-oic acid. The process involves several steps, including reduction and oxidative cyclization reactions [].

Q12: Are there studies investigating the effect of this compound on aryl hydrocarbon hydroxylase activity?

A12: Yes, research has shown that this compound can inhibit aryl hydrocarbon hydroxylase (AHH) activity in both intestinal and hepatic microsomes from male rats, although its potency varies depending on the tissue and concentration used [].

Q13: Can this compound be hydroxylated by microbial organisms?

A13: Yes, fungi like Cunninghamella elegans, Rhizopus stolonifer, and Gibberella fujikuroi have been shown to hydroxylate this compound. This microbial transformation yields various hydroxylated metabolites with potential biological activities, some of which are novel compounds [].

Q14: Is there evidence for a steroidogenesis pathway not requiring cholesterol that utilizes this compound?

A14: Research suggests the existence of a C25-sesterterpene pathway for steroidogenesis, which bypasses cholesterol as an obligatory intermediate. This pathway utilizes [7-3H]23,24-dinor-5-cholene-3 beta,20-diol, synthesized from [3H]this compound, as a precursor for cortisol formation in guinea pigs [].

Q15: How is this compound utilized in rhodium-catalyzed redox allylation reactions?

A16: this compound acts as a model substrate in exploring diastereoselective allylation reactions of functionalized ketones using a rhodium catalyst and bis(pinacolato)diboron. This method allows for the synthesis of tertiary homoallylic alcohols with potential applications in various chemical syntheses [].

Q16: What analytical methods are employed to quantify this compound in various matrices?

A18: Infrared (IR) spectrophotometry offers a reliable method for the quantitative determination of pregnenolone and this compound in pharmaceutical preparations []. Gas Chromatography-Mass Spectrometry (GC-MS) is also used to identify and quantify this compound, particularly in complex mixtures such as coffee [].

Q17: How is reactive-FAPA-AMS being used to analyze this compound?

A19: A reactive flowing atmospheric-pressure afterglow (reactive-FAPA) ambient mass spectrometry (AMS) source has been developed for rapid isomer differentiation. This technique shows promise for analyzing this compound with improved sensitivity compared to nonreactive-FAPAMS [].

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